1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine

Descripción general

Descripción

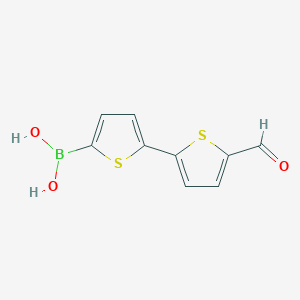

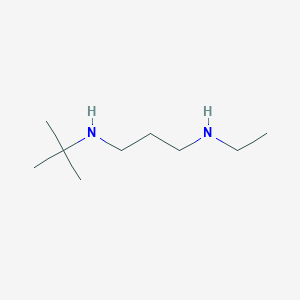

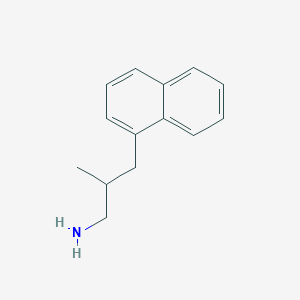

“1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine” is a complex organic compound. The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines. The “pyridin-4-ylmethyl” part refers to a pyridine ring attached to the molecule via a methylene (-CH2-) linker .

Molecular Structure Analysis

The molecular formula of this compound is C16H25N3O2, and its molecular weight is 291.39 . It likely has a complex three-dimensional structure due to the presence of the pyrrolidine and pyridine rings .Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without more specific information. The reactivity of this compound would depend on the specific conditions and reagents used .Aplicaciones Científicas De Investigación

1. Synthesis and DNA Binding

The compound has been utilized in the synthesis of novel cyclic PNAs (Peptide Nucleic Acids) like 4(S)-(N-Boc-amino)-2(S/R)-(thymin-1-ylmethyl)-pyrrolidine-N-1-acetic acids. These cyclic PNAs exhibit improved water solubility and binding affinity to complementary nucleic acids, owing to the charged nature of the pyrrolidyl ring nitrogen atom and the structural constraint introduced by the pyrrolidyl ring (D'Costa, Kumar, & Ganesh, 2002).

2. Catalysis in Synthesis of Functionalized Pyrroles

The compound has been employed as a precursor in Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation reactions. This approach is crucial for the synthesis of functionalized pyrrole derivatives, showcasing its versatility in organic synthesis (Gabriele et al., 2012).

3. Reactivity in Divergent Synthesis

In divergent synthesis processes, the compound exhibits varying reactivity based on the choice of solvents and temperatures, leading to the formation of different chemical structures like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. This indicates its potential in tailored synthetic pathways for producing a variety of organic compounds (Rossi et al., 2007).

4. Ligand Coordination Interactions

The compound has been studied for its coordination interactions with metal complexes like M(CO)(3)(+) (M = Re, (99m)Tc), which are crucial in developing new ligands for medical imaging and therapeutic applications. The unique coordination modes offered by the compound make it a valuable entity in inorganic and medicinal chemistry (He et al., 2009).

5. Utility in Synthesis of Heterocyclic Compounds

The compound has been employed in the synthesis of heterocyclic compounds such as 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles. This showcases its utility in creating biologically active compounds and pharmaceutical intermediates (Yakovenko et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-(pyridin-4-ylmethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-13(11-18)17-10-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUYCBRZVLMKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661418 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine | |

CAS RN |

886364-95-0 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)

![3-[(3-Methoxypropyl)amino]-N-methylpropanamide](/img/structure/B1437170.png)

![N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline](/img/structure/B1437173.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline](/img/structure/B1437174.png)

![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)

![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)